3-methoxy-N-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
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Overview
Description
3-methoxy-N-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxy, amine, and ether groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The initial step involves the etherification of 2-propan-2-yloxyphenol with ethylene oxide to form 2-(2-propan-2-yloxyphenoxy)ethanol.
Amine Introduction: The next step is the reaction of 2-(2-propan-2-yloxyphenoxy)ethanol with 3-methoxypropan-1-amine under basic conditions to introduce the amine group.
Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the amine group can produce secondary amines.
Scientific Research Applications
3-methoxy-N-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-methoxy-: This compound shares a similar methoxy group but differs in its overall structure and reactivity.
1-Methoxy-2-propanol: Another similar compound with a methoxy group, commonly used as a solvent.
Uniqueness
3-methoxy-N-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]propan-1-amine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
3-methoxy-N-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4.C2H2O4/c1-15(2)22-17-8-5-4-7-16(17)21-14-13-20-12-10-18-9-6-11-19-3;3-1(4)2(5)6/h4-5,7-8,15,18H,6,9-14H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCJJIHAFCLVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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